molecular formula C12H18BrN B1488507 [2-(4-Bromophenyl)ethyl](butan-2-yl)amine CAS No. 1183038-12-1

[2-(4-Bromophenyl)ethyl](butan-2-yl)amine

Cat. No. B1488507
CAS RN: 1183038-12-1
M. Wt: 256.18 g/mol
InChI Key: UWRDLUPTYOZGBV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, the specific molecular structure of “2-(4-Bromophenyl)ethylamine” is not provided in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The specific physical and chemical properties of “2-(4-Bromophenyl)ethylamine” are not provided in the searched resources .

Scientific Research Applications

The applications of "2-(4-Bromophenyl)ethylamine" in scientific research span various fields, emphasizing the compound's utility in chemical synthesis, material science, and medicinal chemistry. Below are insights derived from recent scientific studies:

Chemical Synthesis and Material Science:

  • The study on adamantane-1,3,4-thiadiazole hybrids, including compounds with bromophenyl substitutions, highlighted the significance of noncovalent interactions in the stabilization of crystal structures. These findings are pivotal for the design of materials with tailored properties (El-Emam et al., 2020).
  • Research on the reaction of aryl isoselenocyanates with 4-diethylamino-3-butyn-2-one, leading to the synthesis of N-arylselenet-2(2H)-imines, showcases the versatility of bromophenyl derivatives in facilitating nucleophilic addition reactions. Such reactions are foundational for the development of novel organoselenium compounds with potential applications in synthesis and catalysis (Atanassov et al., 2004).
  • The enzymatic kinetic resolution of primary amines, including 2-amino-4-phenyl-butane, presents an innovative approach to achieving high enantioselectivity in chemical synthesis. This method is crucial for the production of chiral amines, which are key intermediates in pharmaceutical manufacturing and material science (Nechab et al., 2007).

Medicinal Chemistry and Drug Design:

  • The synthesis and characterization of substituted phenyl azetidines, derived from 2-(4-bromo phenyl) methyl cyanide, demonstrate the compound's role in generating new chemical entities with potential antimicrobial activities. This research underscores the importance of bromophenyl derivatives in the discovery and development of new therapeutic agents (Doraswamy & Ramana, 2013).
  • In the realm of organic solar cells, [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, a fullerene derivative, serves as an acceptor and cathode interfacial material, demonstrating the potential of bromophenyl-containing compounds in enhancing the efficiency of photovoltaic devices. This application is crucial for the development of high-performance, sustainable energy solutions (Lv et al., 2014).

These studies illustrate the multifaceted applications of "2-(4-Bromophenyl)ethylamine" and related compounds in advancing scientific research across diverse disciplines. The compound's role in facilitating innovative synthetic strategies, understanding material properties, and developing new therapeutics highlights its significance in contemporary research.

Safety and Hazards

Safety and hazard information is crucial for handling and storing chemical compounds. The compound “2-(4-Bromophenyl)ethylamine” may cause severe skin burns and eye damage .

properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-3-10(2)14-9-8-11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRDLUPTYOZGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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